REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:8]=[CH:9][C:10]([O:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=[N:11][CH:12]=1.[B:20](OC)([O:23]C)[O:21]C.Cl>O.C(OCC)C>[CH2:14]([O:13][C:10]1[CH:9]=[CH:8][C:7]([B:20]([OH:23])[OH:21])=[CH:12][N:11]=1)[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]
|
Name
|
|
Quantity
|
250 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
250 mmol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)OCCCCCC
|
Name
|
|
Quantity
|
275 mmol
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at this temperature for a further 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After the mixture has been stirred at 0° C. for a further hour
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the phases are then separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted a number of times with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the combined organic extracts are dried
|
Type
|
CUSTOM
|
Details
|
The solvents are removed in vacuo
|
Type
|
CUSTOM
|
Details
|
After drying in a high vacuum
|
Type
|
CUSTOM
|
Details
|
the red-brown, high-viscosity crude product is reacted further without additional purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(CCCCC)OC1=NC=C(C=C1)B(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |